molecular formula C16H22N2O5 B2701556 methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate CAS No. 2034447-96-4

methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate

Cat. No.: B2701556
CAS No.: 2034447-96-4
M. Wt: 322.361
InChI Key: DNGWLLWNZIEGQO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a tetrahydropyran ring (a six-membered cyclic compound with one oxygen atom and five carbon atoms) attached to a butanoate ester group and an isonicotinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring, the attachment of the isonicotinamide group, and the formation of the butanoate ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydropyran ring would introduce a degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester, amide, and ether functional groups. These groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could potentially make it soluble in polar solvents .

Scientific Research Applications

Catalysis and Synthetic Applications

Research on similar compounds emphasizes their role in catalysis and synthetic chemistry. For example, studies have demonstrated the use of certain catalysts for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Such methodologies offer advantages like high yield, clean reactions, and short reaction times, indicating the potential for "methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate" in facilitating similar chemical transformations (Khaligh, 2015).

Green Chemistry

Ionic liquids have been utilized as efficient catalysts for the synthesis of a variety of organic compounds, highlighting a trend towards more environmentally friendly chemical processes. This aligns with the broader scientific endeavor to develop sustainable synthesis pathways, which could be relevant for the compound (Ranu et al., 2008).

Photolabile Protecting Groups

The use of photolabile protecting groups for the optical gating of synthetic ion channels represents an innovative application in materials science. Compounds with specific functional groups could play a role in creating responsive materials that change properties upon light exposure, suggesting potential research avenues for "this compound" in the development of novel nanofluidic devices (Ali et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it is being developed as a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting preclinical and clinical trials .

Properties

IUPAC Name

methyl 4-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-21-15(19)3-2-7-18-16(20)12-4-8-17-14(11-12)23-13-5-9-22-10-6-13/h4,8,11,13H,2-3,5-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGWLLWNZIEGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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